Technical Guide: Physicochemical Properties of 1-Benzyl-5-nitro-1H-imidazole-4-carboxylic Acid
Technical Guide: Physicochemical Properties of 1-Benzyl-5-nitro-1H-imidazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a summary of the known physicochemical properties of 1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document also outlines standardized experimental protocols for the determination of key physicochemical parameters. Furthermore, a generalized synthetic pathway and a workflow for property determination are visualized to aid researchers in the characterization of this and related molecules.
Introduction
1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid is a substituted nitroimidazole derivative. The nitroimidazole scaffold is of significant interest in medicinal chemistry, forming the core of numerous antimicrobial and anticancer agents. The physicochemical properties of such compounds are critical determinants of their pharmacokinetic and pharmacodynamic profiles, influencing absorption, distribution, metabolism, excretion, and toxicity (ADMET). Accurate characterization of these properties is therefore a fundamental step in the drug discovery and development process.
Physicochemical Properties
The available physicochemical data for 1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid are summarized in Table 1. It is important to note that key quantitative experimental values are not readily found in the current literature.
Table 1: Physicochemical Properties of 1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid
| Property | Value | Source |
| IUPAC Name | 1-benzyl-5-nitro-1H-imidazole-4-carboxylic acid | - |
| CAS Number | 69195-96-6 | [1] |
| Molecular Formula | C₁₁H₉N₃O₄ | [1] |
| Molecular Weight | 247.21 g/mol | [1] |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| pKa | Data not available | - |
| Aqueous Solubility | Data not available | - |
| LogP | Data not available | - |
Experimental Protocols for Physicochemical Property Determination
The following sections describe standard experimental methodologies that can be employed to determine the key physicochemical properties of 1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid.
Table 2: Standard Experimental Protocols
| Property | Methodology |
| Melting Point | Capillary Melting Point Method |
| pKa | Potentiometric Titration or UV-Vis Spectroscopy |
| Aqueous Solubility | Shake-Flask Method |
| LogP (Octanol-Water Partition Coefficient) | Shake-Flask Method or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |
Melting Point Determination (Capillary Method)
The melting point of a solid is a measure of its purity and can be used for identification. The capillary method is a common and reliable technique.[2]
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Principle: A small amount of the finely powdered solid is packed into a thin-walled capillary tube, which is then heated in a controlled manner. The temperature range over which the substance melts is observed.
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Apparatus: Melting point apparatus (e.g., Mel-Temp or similar), capillary tubes, thermometer or digital temperature probe.
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Procedure:
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Ensure the sample is dry and finely powdered.
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Pack the sample into a sealed-end capillary tube to a height of 2-3 mm.
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Place the capillary tube in the heating block of the melting point apparatus.
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Heat the block rapidly to a temperature about 15-20 °C below the expected melting point.
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Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
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Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting). This range is the melting point.
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pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a carboxylic acid like the target compound, potentiometric titration is a standard method.
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Principle: A solution of the compound is titrated with a standard solution of a strong base (e.g., NaOH). The pH of the solution is measured after each addition of the titrant. The pKa is the pH at which the acid is half-neutralized.
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Apparatus: pH meter, burette, stirrer, beaker, standardized acid and base solutions.
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Procedure:
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Dissolve a precisely weighed amount of the compound in a suitable solvent (e.g., water or a water-cosolvent mixture if solubility is low).
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Calibrate the pH meter using standard buffer solutions.
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Slowly add the standardized base solution in small increments from the burette.
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Record the pH of the solution after each addition, ensuring the solution is well-stirred and the reading has stabilized.
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Plot a titration curve of pH versus the volume of base added.
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The pKa can be determined from the half-equivalence point of the titration curve.
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Aqueous Solubility Determination (Shake-Flask Method)
Solubility is a critical property that affects a drug's absorption and bioavailability. The shake-flask method is the gold standard for determining thermodynamic solubility.
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Principle: An excess amount of the solid compound is equilibrated with a specific volume of an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) at a constant temperature. The concentration of the dissolved compound in a filtered aliquot of the supernatant is then determined.
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Apparatus: Shaking incubator or orbital shaker, centrifuge, filters, analytical balance, and a suitable analytical method for quantification (e.g., HPLC-UV).
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Procedure:
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Add an excess amount of the solid compound to a known volume of the aqueous buffer in a sealed flask.
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Agitate the flask at a constant temperature for a sufficient time to reach equilibrium (typically 24-48 hours).
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Allow the suspension to settle, or centrifuge to separate the solid from the solution.
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Carefully withdraw a sample of the supernatant and filter it to remove any undissolved solid.
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Quantify the concentration of the dissolved compound in the filtrate using a calibrated analytical method.
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LogP Determination (Shake-Flask Method)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is crucial for predicting its membrane permeability and overall ADMET properties.[3]
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Principle: The compound is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured to determine the partition coefficient.
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Apparatus: Separatory funnel or vials, shaker, centrifuge, and a suitable analytical method for quantification (e.g., HPLC-UV).
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Procedure:
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Prepare mutually saturated solutions of n-octanol and water.
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Dissolve a known amount of the compound in either the n-octanol or water phase.
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Combine the two phases in a separatory funnel or vial at a known volume ratio.
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Shake the mixture vigorously for a set period to allow for partitioning and equilibration.
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Separate the two phases by centrifugation.
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Determine the concentration of the compound in both the n-octanol and aqueous phases.
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Calculate the partition coefficient (P) as the ratio of the concentration in n-octanol to the concentration in water. LogP is the logarithm of this value.
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Visualizations
Generalized Synthetic Pathway
While the specific synthesis of 1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid is not detailed in the readily available literature, a general approach to substituted imidazole carboxylic acids can be conceptualized. The following diagram illustrates a plausible synthetic route based on known imidazole chemistry.[4][5]
Caption: Generalized synthetic pathway for a substituted imidazole carboxylic acid.
Experimental Workflow for Physicochemical Characterization
The following diagram outlines a logical workflow for the experimental determination of the key physicochemical properties discussed in this guide.
Caption: Workflow for physicochemical characterization of a novel compound.
Conclusion
While 1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid is commercially available, a comprehensive public dataset of its physicochemical properties is lacking. This guide provides the foundational information available and outlines the standard, validated experimental protocols necessary for researchers to determine these crucial parameters. The provided workflows offer a systematic approach to the synthesis and characterization of this and similar molecules, which is essential for advancing research and development in fields where nitroimidazole derivatives are of interest.
